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Ceramides (non-hydroxy)

Cat. No.: B1164716
M. Wt: 566
Attention: For research use only. Not for human or veterinary use.
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Description

Ceramides (non-hydroxy), also known as Ceramides (non-hydroxy), is a useful research compound. Its molecular formula is C36H71NO3 and its molecular weight is 566. The purity is usually 95%.
BenchChem offers high-quality Ceramides (non-hydroxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceramides (non-hydroxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H71NO3

Molecular Weight

566

Synonyms

Ceramide, with mostly non-hydroxy acyl groups

Origin of Product

United States

Contextualization Within Sphingolipid Metabolism Research

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis, degradation, and interconversion of a diverse array of bioactive lipids. At the core of this network lies ceramide, which can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. wikipedia.orgnih.gov The de novo pathway, occurring primarily in the endoplasmic reticulum, assembles ceramide from simpler precursors like serine and palmitoyl-CoA. mdpi.comcreative-proteomics.com Alternatively, the breakdown of sphingomyelin by sphingomyelinase enzymes can release ceramide, often in response to extracellular signals. wikipedia.org The salvage pathway recycles sphingosine (B13886), a breakdown product of complex sphingolipids, by reacylating it to form ceramide. wikipedia.org

Non-hydroxy ceramides (B1148491) are central intermediates in this metabolic web. They serve as precursors for the synthesis of more complex sphingolipids, such as sphingomyelin and glucosylceramide. spandidos-publications.comresearchgate.net The enzymes ceramide synthase (CerS), sphingomyelin synthase (SMS), and glucosylceramide synthase (GCS) are key regulators in these conversions. nih.govspandidos-publications.com The balance between the levels of non-hydroxy ceramides and their downstream metabolites is critical for cellular function, as each molecule can have distinct and sometimes opposing biological activities. mdpi.com For instance, while ceramide is often associated with pro-apoptotic signals, its conversion to glucosylceramide can protect cells from death. nih.gov This intricate regulation highlights the importance of studying non-hydroxy ceramides to understand the broader implications of sphingolipid metabolism in health and disease.

Classification and Structural Foundations of Non Hydroxy Ceramide Species

The classification of non-hydroxy ceramides (B1148491) is based on the specific combination of their two core components: a sphingoid base and a non-hydroxy fatty acid, linked by an amide bond. nih.govtypology.com The diversity within this class arises from variations in both of these constituents.

The sphingoid base is a long-chain amino alcohol. Common sphingoid bases found in non-hydroxy ceramides include sphingosine (B13886) (S), dihydrosphingosine (dS, also known as sphinganine), and phytosphingosine (B30862) (P). spandidos-publications.comnih.gov These bases differ in the presence and position of double bonds and hydroxyl groups.

The fatty acid component is characterized by the absence of a hydroxyl group on its acyl chain, which is denoted by the letter 'N' in the standardized nomenclature. nih.govtypology.com The length of this fatty acid chain can vary significantly, typically ranging from 16 to 36 carbon atoms. typology.com

This combinatorial nature gives rise to a wide array of non-hydroxy ceramide species. A systematic nomenclature is used to identify each specific molecule. For example, a ceramide composed of a non-hydroxy fatty acid and a sphingosine base is designated as CER[NS]. lipotype.comtypology.com Similarly, those containing dihydrosphingosine or phytosphingosine are termed CER[NDS] and CER[NP], respectively. typology.comlipotype.com

Table 1: Classification of Common Non-Hydroxy Ceramide Species

Ceramide Class Sphingoid Base Fatty Acid Type
CER[NS] Sphingosine (S) Non-hydroxy (N)
CER[NDS] Dihydrosphingosine (dS) Non-hydroxy (N)
CER[NP] Phytosphingosine (P) Non-hydroxy (N)

This structural diversity is not merely a chemical curiosity; it has profound functional implications. The specific composition of a non-hydroxy ceramide, including the chain length of its fatty acid, can influence its physical properties and its role in cellular processes.

Significance of Non Hydroxy Ceramides in Cellular Homeostasis and Signaling

Sphingoid Base Heterogeneity in Non-Hydroxy Ceramide Structures

The identity of the sphingoid base is a primary determinant of a non-hydroxy ceramide's classification and function. The four main sphingoid bases found in human skin are sphingosine (S), dihydrosphingosine (dS), phytosphingosine (P), and 6-hydroxysphingosine (H). nih.govmdpi.com

Sphingosine-Based Non-Hydroxy Ceramides (NS)

Non-hydroxy fatty acid sphingosine (NS) ceramides feature a sphingosine backbone. lipotype.com These ceramides are integral to the skin's epidermal barrier, helping to prevent transepidermal water loss and protect against environmental insults. lipotype.com Alterations in NS ceramide levels are associated with certain skin conditions; for instance, an increase is linked to psoriasis, while a decrease is observed in dry skin. lipotype.com The structure of NS ceramides, particularly the presence of a double bond in the sphingosine base, influences the formation of hydrogen bonding networks, which in turn affects the packing and phase transition of lipid bilayers. nih.gov

Dihydrosphingosine-Based Non-Hydroxy Ceramides (NdS)

Non-hydroxy-fatty acid dihydrosphingosine (NdS) ceramides are characterized by a dihydrosphingosine base, which is a saturated form of sphingosine. lipotype.com Like their NS counterparts, NdS ceramides are crucial for the structural integrity and signaling functions of the skin barrier. lipotype.com Reduced levels of NdS ceramides have been associated with psoriasis. lipotype.com The absence of a double bond in the sphingoid base of NdS ceramides, when compared to NS ceramides, affects their packing behavior in lipid membranes. acs.org

Phytosphingosine-Based Non-Hydroxy Ceramides (NP)

Non-hydroxy-fatty acid phytosphingosine (NP) ceramides contain a phytosphingosine base, which has an additional hydroxyl group compared to sphingosine. lipotype.commdpi.com This structural feature allows for the formation of a more extensive and tighter hydrogen-bonding network, influencing the lipid barrier's properties. nih.gov CER[NP] is one of the most abundant ceramides in the human stratum corneum. mdpi.commdpi.com Imbalances in NP ceramide levels are linked to skin conditions, with increased levels seen in psoriasis and decreased levels in Albino African skin. lipotype.com

6-Hydroxysphingosine-Based Non-Hydroxy Ceramides (NH)

Non-hydroxy-fatty acid 6-hydroxy-sphingosine (NH) ceramides are distinguished by the presence of a 6-hydroxysphingosine base. lipotype.com These ceramides are important components of the skin barrier, contributing to its protective functions. lipotype.comacs.org Research has shown that NH ceramides can form a long-periodicity lamellar phase, which is significant for the skin's barrier function against ion penetration. acs.org Levels of NH ceramides have been observed to increase in healthy skin during the winter months. lipotype.com

Non-Hydroxy Fatty Acyl Chain Variations and Subtypes

The fatty acid component of non-hydroxy ceramides introduces another layer of diversity that significantly impacts their physical properties and biological function.

Carbon Chain Length Distribution and Saturation Status

The length and saturation of the non-hydroxy fatty acyl chain are critical variables. escholarship.org The fatty acid chains in ceramides can vary in length, with very-long-chain fatty acids being particularly important for the barrier function of the stratum corneum. researchgate.netcore.ac.uk The distribution of chain lengths is vital; for example, a higher proportion of short-chain ceramides has been correlated with impaired barrier function in conditions like atopic eczema. nih.govnih.gov

The saturation status of the fatty acyl chain also plays a role. While many ceramides contain saturated fatty acids, the presence of unsaturated fatty acids can influence the fluidity and packing of the lipid matrix. conicet.gov.ar Studies have shown that the incorporation of saturated ultra-long-chain fatty acids into ceramides is a regulated process, essential for a normal permeability barrier. scispace.com The combination of different chain lengths and saturation levels across the various non-hydroxy ceramide subclasses creates a complex and dynamic lipid environment that is fundamental to skin health. escholarship.orgresearchgate.net

Table 1: Summary of Non-Hydroxy Ceramide Subtypes

Ceramide Subtype Sphingoid Base Key Structural Feature Associated Functions/Observations
NS Sphingosine Contains a double bond in the sphingoid base. nih.gov Essential for epidermal barrier function. lipotype.com Levels are altered in psoriasis and dry skin. lipotype.com
NdS Dihydrosphingosine Saturated sphingoid base (no double bond). lipotype.com Contributes to skin barrier integrity. lipotype.com Reduced levels are linked to psoriasis. lipotype.com
NP Phytosphingosine Additional hydroxyl group on the sphingoid base. lipotype.commdpi.com Forms tight hydrogen-bond networks; highly abundant in the stratum corneum. nih.govmdpi.com Levels are altered in psoriasis. lipotype.com

| NH | 6-Hydroxysphingosine | Hydroxyl group at the 6th position of the sphingoid base. lipotype.com | Forms long-periodicity lamellar phases, crucial for barrier function. acs.org |

Table 2: Influence of Fatty Acyl Chain Characteristics

Characteristic Impact on Ceramide Properties Research Findings
Chain Length Affects the thickness and permeability of the lipid barrier. Shorter chain lengths are associated with impaired barrier function. nih.govnih.gov Very-long-chain fatty acids are critical for a competent barrier. researchgate.net

| Saturation Status | Influences membrane fluidity and lipid packing. | The incorporation of saturated ultra-long-chain fatty acids is vital for barrier integrity. scispace.com Unsaturated chains can create packing defects. acs.org |

Table 3: Compound Names Mentioned in the Article

Compound Name
Ceramides (non-hydroxy)
Sphingosine
Dihydrosphingosine
Phytosphingosine
6-Hydroxysphingosine
Sphingosine-Based Non-Hydroxy Ceramides (NS)
Dihydrosphingosine-Based Non-Hydroxy Ceramides (NdS)
Phytosphingosine-Based Non-Hydroxy Ceramides (NP)
6-Hydroxysphingosine-Based Non-Hydroxy Ceramides (NH)
Fatty Acids
Cholesterol
Sphingomyelin
Glucosylceramide
Sphingosine-1-phosphate
Loricrin

Positional and Geometric Isomerism in Non-Hydroxy Ceramides

The structural complexity of non-hydroxy ceramides is further enhanced by the existence of various isomers. Isomerism refers to compounds that have the same molecular formula but different structural arrangements.

Positional Isomerism: Positional isomerism in non-hydroxy ceramides primarily relates to the location of double bonds within the hydrocarbon chains of both the sphingoid base and the fatty acid.

In the sphingoid base sphingosine, the double bond is consistently found at the C4-C5 position. wikipedia.org However, other sphingoid bases with double bonds at different positions, such as 4,14-sphingadiene, have been identified. nih.gov

In unsaturated fatty acids, the position of the double bond(s) can vary, leading to different isomers with potentially distinct properties.

Geometric Isomerism: Geometric isomerism, also known as cis/trans or E/Z isomerism, describes the spatial orientation of substituents around a double bond.

Double bonds within the fatty acid chain can also exist in either cis (Z) or trans (E) configurations, adding another layer of structural diversity. researchgate.net For example, konjac ceramide contains sphingoid bases with both 4E,8E and 4E,8Z isomers. researchgate.net

Stereoisomerism: Stereoisomerism refers to isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The sphingoid base of a ceramide contains two chiral centers at positions C2 and C3. This gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. nih.govulisboa.pt

Naturally occurring ceramides in mammals are predominantly in the D-erythro configuration (2S, 3R). nih.govcaymanchem.com This specific stereochemistry is critical, as enzymes involved in ceramide metabolism are highly stereospecific. For example, studies have shown that only the D-erythro forms of ceramide are effectively metabolized to glucosylceramide. nih.gov The other stereoisomers, while not typically found in natural pathways, can exhibit different biological activities. nih.gov

Standardized Nomenclature Systems for Non-Hydroxy Ceramide Research

To ensure clarity and consistency in scientific communication, standardized nomenclature systems are essential for describing the precise structure of ceramide molecules. The two primary systems are those established by the IUPAC-IUBMB and the LIPID MAPS consortium. caymanchem.comlipidmaps.org

IUPAC-IUBMB Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB) have established joint recommendations for naming lipids. qmul.ac.uk Under this system, a ceramide is named as an N-acyl derivative of the sphingoid base. qmul.ac.uk

For example, a ceramide composed of sphingosine and a C16:0 fatty acid (palmitic acid) would be systematically named: N-(hexadecanoyl)sphing-4-enine

This name precisely defines the fatty acid ("hexadecanoyl" for C16) and the sphingoid base ("sphing-4-enine" for sphingosine, indicating the double bond at C4). qmul.ac.uk

LIPID MAPS Shorthand Notation: The LIPID MAPS (LIPID Metabolites and Pathways Strategy) consortium has developed a shorthand notation that is widely used in the field of lipidomics for its convenience and suitability for databases. lipidmaps.orglipidmaps.org This system provides a concise way to represent the key structural features of a ceramide.

The general format is: Cer(dxx:y/zz:w)

Cer: Abbreviation for ceramide.

d: Indicates a dihydroxy sphingoid base (like sphingosine or sphinganine). A 't' would indicate a trihydroxy base (like phytosphingosine). lipidmaps.org

xx : The number of carbon atoms in the sphingoid base.

y : The number of double bonds in the sphingoid base.

/ : Separates the sphingoid base information from the fatty acid information.

zz : The number of carbon atoms in the N-acyl (fatty acid) chain.

w : The number of double bonds in the N-acyl chain.

Using the same example of a ceramide with an 18-carbon sphingosine base (d18:1) and a 16-carbon saturated fatty acid (16:0), the LIPID MAPS notation would be: Cer(d18:1/16:0)

For a non-hydroxy ceramide with sphinganine (B43673) (dihydrosphingosine, d18:0) and a 24-carbon saturated fatty acid (lignoceric acid, 24:0), the notation is Cer(d18:0/24:0) . This system can be further expanded to include the positions and geometry of double bonds, such as Cer 18:1(4E);O2/16:0, for greater detail. lipidmaps.org

De Novo Synthesis Pathway for Non-Hydroxy Ceramides

The de novo synthesis of non-hydroxy ceramides is a fundamental cellular process that begins with simple precursors and culminates in the formation of the ceramide backbone. spandidos-publications.commdpi.com This pathway is a multi-step enzymatic cascade primarily located in the endoplasmic reticulum (ER). mdpi.comresearchgate.net

Dihydroceramide (B1258172) Synthase (CerS Isoforms) Specificity for Non-Hydroxy Fatty Acyl-CoAs

Following the initial condensation and subsequent reduction of 3-ketodihydrosphingosine to sphinganine (dihydrosphingosine), the next crucial step involves the N-acylation of sphinganine. mdpi.commdpi.com This reaction is catalyzed by a family of enzymes known as dihydroceramide synthases, or ceramide synthases (CerS). mdpi.com There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. mdpi.combiorxiv.org This specificity is a key determinant of the final structure of the ceramide molecule. For the synthesis of non-hydroxy ceramides, CerS enzymes utilize non-hydroxy fatty acyl-CoAs as substrates. mdpi.com For instance, CerS1 shows a preference for C18:0 acyl-CoA, CerS2 for C22:0 and C24:0, CerS4 for C20:0, C22:0, and C24:0, and CerS5 and CerS6 for C16:0 acyl-CoA. biorxiv.orgniph.go.jp CerS3, in contrast, displays a broader substrate specificity. mdpi.combiorxiv.org This differential specificity of CerS isoforms allows for the production of a diverse range of non-hydroxy dihydroceramides.

Table 1: Specificity of Mammalian Dihydroceramide Synthase (CerS) Isoforms for Non-Hydroxy Fatty Acyl-CoAs

CerS Isoform Preferred Non-Hydroxy Fatty Acyl-CoA Chain Lengths
CerS1 C18:0
CerS2 C22:0, C24:0
CerS3 Broad specificity (≥C18)
CerS4 C18:0, C20:0, C22:0
CerS5 C16:0
CerS6 C16:0

Dihydroceramide Desaturase (DES1) Function in Non-Hydroxy Ceramide Formation

The final step in the de novo synthesis of non-hydroxy ceramides is the introduction of a double bond into the dihydroceramide molecule. This critical desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DES1). nih.govplos.org DES1 introduces a 4,5-trans double bond into the sphinganine backbone of dihydroceramide, converting it into ceramide. plos.orgwikipedia.org This enzymatic action is essential for the formation of the characteristic sphingosine base of most common ceramides. plos.org The inhibition or absence of DES1 leads to an accumulation of dihydroceramides. plos.org

Sphingomyelin Hydrolysis Pathway in Non-Hydroxy Ceramide Generation

In addition to de novo synthesis, non-hydroxy ceramides can also be generated through the breakdown of sphingomyelin, a major sphingolipid found in cell membranes. spandidos-publications.comglpbio.com This catabolic pathway provides a rapid mechanism for increasing cellular ceramide levels in response to various stimuli. The key enzymes in this pathway are sphingomyelinases (SMases).

Neutral Sphingomyelinase (nSMase) Action

Neutral sphingomyelinases (nSMases) are a group of enzymes that hydrolyze sphingomyelin into ceramide and phosphocholine (B91661) at an optimal pH around 7.4. Several isoforms of nSMase exist, with nSMase2 being the most well-characterized. The activation of nSMase is often triggered by cellular stressors and signaling molecules, leading to a rapid burst of ceramide production. This pathway is particularly important in signal transduction, where ceramide acts as a second messenger.

Acid Sphingomyelinase (aSMase) Involvement

Acid sphingomyelinases (aSMases) catalyze the same reaction as nSMases—the hydrolysis of sphingomyelin to ceramide—but function optimally at an acidic pH (around 4.5-5.0). There are two main forms of aSMase: a lysosomal form (L-aSMase) and a secreted form (S-aSMase). The activation of aSMase is also linked to various cellular stress signals, including inflammatory cytokines and receptor-mediated signaling. The generation of ceramide by aSMase in the lysosome or at the cell surface contributes to a range of cellular responses, including apoptosis and inflammation.

Table 2: Key Enzymes in Non-Hydroxy Ceramide Biosynthesis

Pathway Enzyme Substrate(s) Product Cellular Location
De Novo Synthesis Serine Palmitoyltransferase (SPT) L-serine, Palmitoyl-CoA 3-Ketodihydrosphingosine Endoplasmic Reticulum
De Novo Synthesis Dihydroceramide Synthase (CerS) Sphinganine, Fatty Acyl-CoA Dihydroceramide Endoplasmic Reticulum
De Novo Synthesis Dihydroceramide Desaturase (DES1) Dihydroceramide Ceramide Endoplasmic Reticulum
Sphingomyelin Hydrolysis Neutral Sphingomyelinase (nSMase) Sphingomyelin Ceramide, Phosphocholine Cell Membrane, Golgi
Sphingomyelin Hydrolysis Acid Sphingomyelinase (aSMase) Sphingomyelin Ceramide, Phosphocholine Lysosomes, Cell Surface

Salvage Pathway Contributions to Non-Hydroxy Ceramide Pools

The salvage pathway represents a critical recycling mechanism that contributes significantly to the cellular pool of non-hydroxy ceramides. This pathway is responsible for the reutilization of sphingoid bases, primarily sphingosine, which are generated from the catabolism of complex sphingolipids. nih.govwikipedia.org It is estimated that the salvage pathway can account for 50% to 90% of total sphingolipid biosynthesis, highlighting its importance in maintaining ceramide homeostasis and supporting cellular signaling functions. nih.govwikipedia.org This pathway primarily takes place in acidic subcellular compartments like late endosomes and lysosomes, where complex sphingolipids are degraded. nih.govresearchgate.net The resulting sphingosine can then be transported to the endoplasmic reticulum or associated membranes to be re-acylated into ceramide. wikipedia.org

Interconversion from Sphingosine and Sphingosine-1-Phosphate (S1P)

The core of the salvage pathway involves the direct conversion of sphingosine back into ceramide. oatext.com This process is a crucial node in sphingolipid metabolism, connecting the breakdown of complex sphingolipids with the synthesis of new ceramides.

From Sphingosine to Ceramide:

The direct reacylation of sphingosine is the final and committing step in this branch of the salvage pathway. Free sphingosine, generated from the lysosomal breakdown of complex sphingolipids and subsequently released from the lysosome, is utilized as a substrate by a family of enzymes known as ceramide synthases (CerS). wikipedia.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum (ER) and ER-associated membranes. wikipedia.org CerS enzymes catalyze the formation of an amide bond between sphingosine and a fatty acyl-CoA molecule, yielding a non-hydroxy ceramide. mdpi.com There are six distinct CerS enzymes in mammals (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. This specificity is a key determinant of the molecular species of ceramide produced, which in turn can influence the ultimate biological function of the ceramide.

The Role of Sphingosine-1-Phosphate (S1P):

Sphingosine exists in a dynamic equilibrium with its phosphorylated form, sphingosine-1-phosphate (S1P). This phosphorylation is carried out by sphingosine kinases (SphK1 and SphK2). mdpi.commdpi.com S1P is a potent signaling molecule in its own right, often with functions that oppose those of ceramide. oatext.comnih.gov The conversion of sphingosine to S1P removes it from the pool available for ceramide synthesis via the salvage pathway. oatext.com

However, the conversion is reversible. S1P can be dephosphorylated back to sphingosine by the action of S1P phosphatases (SPPs). researchgate.netamegroups.org This dephosphorylation step, which occurs in the endoplasmic reticulum, is a critical control point. mdpi.com By regenerating sphingosine, SPPs can provide the substrate for CerS, thereby promoting ceramide synthesis through the salvage pathway. mdpi.com Therefore, the balance of activity between sphingosine kinases and S1P phosphatases directly influences the flux of sphingoid bases toward either S1P-mediated signaling or salvage-dependent ceramide generation.

Hydrolysis of Glycosphingolipids to Non-Hydroxy Ceramides

A major source of the sphingosine utilized in the salvage pathway is the catabolism of complex glycosphingolipids (GSLs). mdpi.com This process occurs primarily within the lysosomes, which contain a battery of hydrolytic enzymes that sequentially break down these complex molecules.

The degradation of GSLs is a stepwise process. Specific exohydrolases, which function optimally at the acidic pH of the lysosome, cleave terminal monosaccharide units one by one from the glycan chains of GSLs. nih.govwikipedia.org This sequential removal of sugar residues ultimately leads to the generation of glucosylceramide or galactosylceramide. nih.gov

The final step in this hydrolytic cascade to yield ceramide is the cleavage of the last sugar moiety from the sphingoid base. This is accomplished by specific enzymes such as acid β-glucosidase (also known as glucocerebrosidase or GBA), which converts glucosylceramide to ceramide and glucose. researchgate.netmdpi.comresearchgate.net Similarly, galactosylceramidase breaks down galactosylceramide into ceramide and galactose. The ceramide generated through this hydrolytic process can then be further broken down by acid ceramidase into sphingosine and a free fatty acid. wikipedia.org This released sphingosine can then exit the lysosome and enter the salvage pathway to be re-acylated into new ceramide molecules by ceramide synthases in the ER. wikipedia.orgresearchgate.net

This hydrolytic arm of the salvage pathway ensures the complete recycling of the components of complex sphingolipids, providing a steady stream of sphingosine to replenish the cellular ceramide pool. mdpi.com

Metabolic Regulation and Turnover of Non Hydroxy Ceramides

Enzymatic Degradation of Non-Hydroxy Ceramides (B1148491)

The catabolism of non-hydroxy ceramides is carried out by a family of enzymes known as ceramidases, which hydrolyze the N-acyl linkage between the fatty acid and the sphingosine (B13886) base, yielding sphingosine and a free fatty acid. These enzymes are classified into three main types based on their optimal pH: acid, neutral, and alkaline ceramidases. Each type exhibits distinct subcellular localizations and substrate specificities, suggesting they regulate ceramide levels in different cellular compartments and contexts.

Acid Ceramidase (AC) Function

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that plays a crucial role in the turnover of sphingolipids within the acidic environment of the lysosome. mdpi.com Its optimal pH for activity is approximately 4.2–4.5. mdpi.comnih.gov AC is responsible for the degradation of ceramide into sphingosine and a free fatty acid. mdpi.com

Research has shown that AC exhibits a preference for ceramides with shorter chain fatty acids. For instance, its activity is significantly higher towards N-lauroylsphingosine (C12:0) and N-myristoylsphingosine (C14:0) compared to N-stearoylsphingosine (C18:0). nih.gov Furthermore, the enzyme shows greater activity towards ceramides containing unsaturated fatty acids compared to their saturated counterparts. nih.gov This substrate preference suggests that AC is primarily involved in the degradation of specific pools of non-hydroxy ceramides. The deficiency of acid ceramidase leads to Farber disease, a rare lysosomal storage disorder characterized by the accumulation of ceramide.

Neutral Ceramidase (NC) Activity

Neutral ceramidase (NC), encoded by the ASAH2 gene, functions optimally at a neutral pH range of 7.0–9.0. nih.gov It is a transmembrane protein with its catalytic domain facing the extracellular space or the lumen of intracellular organelles, and it has been localized to the plasma membrane, mitochondria, and the intestinal brush border. mdpi.comnih.govnih.gov NC is a zinc-containing hydrolase that catalyzes the conversion of ceramide to sphingosine. nih.gov

The substrate specificity of human neutral ceramidase has been shown to favor long-chain ceramides, such as those containing C16 or C18 fatty acids, over medium-chain ceramides. nih.gov It also demonstrates a higher efficiency in hydrolyzing ceramides compared to dihydroceramides of the same acyl-chain length. nih.gov NC specifically hydrolyzes the amide bond of ceramide and does not act on sphingolipids with modifications to the 1-hydroxyl headgroup, such as ceramide-1-phosphate, sphingomyelin (B164518), or glycosphingolipids. researchgate.netnih.gov This specificity highlights its role in regulating the balance between ceramide and its downstream metabolite, sphingosine-1-phosphate, at the cellular membrane and in the extracellular environment. bohrium.com

Alkaline Ceramidase (Alk-CDase) Role

The alkaline ceramidase family consists of three members in humans: ACER1, ACER2, and ACER3, all of which function at an alkaline pH optimum of around 8.5-9.0. nih.govnih.gov These enzymes are integral membrane proteins and have been localized to the endoplasmic reticulum and Golgi apparatus. plos.org

ACER1 displays a strong preference for very long-chain unsaturated ceramides, such as those with a C24:1 fatty acid, and shows little to no activity towards ceramides with fatty acid chains shorter than C18. nih.gov Notably, ACER1 does not hydrolyze dihydroceramides or phytoceramides. nih.gov ACER2 has a broader substrate specificity and can hydrolyze various ceramides. nih.govresearchgate.net ACER3 is unique in that it preferentially hydrolyzes unsaturated long-chain ceramides, dihydroceramides, and phytoceramides, but not the more common saturated ceramides like C16:0 or C24:0. nih.govplos.org The distinct substrate specificities of the alkaline ceramidases suggest they are involved in regulating specific pools of ceramides and their derivatives in the secretory pathway.

Interconversion with Other Sphingolipid Metabolites

In addition to degradation, the cellular levels of non-hydroxy ceramides are controlled by their conversion into other important sphingolipids, primarily sphingomyelin and glucosylceramide. These conversions are central to sphingolipid metabolism, effectively reducing the concentration of free ceramide while generating other bioactive or structural lipids.

Sphingomyelin Synthase (SMS) Regulation

Sphingomyelin synthase (SMS) is responsible for the synthesis of sphingomyelin, a major component of cellular membranes, particularly in the outer leaflet of the plasma membrane. nih.gov There are two main isoforms, SMS1 and SMS2, which are located in the Golgi apparatus and the plasma membrane, respectively. frontiersin.org These enzymes catalyze the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to the primary hydroxyl group of ceramide, generating sphingomyelin and diacylglycerol. frontiersin.orgmdpi.com

The activity of SMS is a key regulator of the balance between ceramide and sphingomyelin. bohrium.com By converting pro-apoptotic ceramide into the more structurally and functionally distinct sphingomyelin, SMS plays a role in promoting cell growth and survival. mdpi.com The transport of newly synthesized ceramide from the endoplasmic reticulum to the Golgi, where SMS1 resides, is a critical step in this process. The ceramide transport protein (CERT) preferentially transfers ceramides with shorter acyl chains, which may influence the specific types of non-hydroxy ceramides that are converted to sphingomyelin. nih.gov

Glucosylceramide Synthase Activity

Glucosylceramide synthase (GCS) catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to the primary hydroxyl group of ceramide, forming glucosylceramide. nih.gov GCS is a transmembrane protein located on the cytosolic face of the cis-Golgi apparatus. frontiersin.orgnih.gov

The activity of GCS is a critical juncture in sphingolipid metabolism, diverting ceramide away from sphingomyelin synthesis and towards the production of a vast array of complex glycosphingolipids. wikipedia.org This process is not only important for reducing ceramide levels but also for generating glycosphingolipids that are involved in cell recognition, signaling, and membrane stability. wikipedia.org While GCS can utilize a variety of ceramide species, the subsequent synthesis of more complex glycosphingolipids can be influenced by the fatty acid composition of the initial non-hydroxy ceramide.

Compound Name
N-lauroylsphingosine
N-myristoylsphingosine
N-palmitoylsphingosine
N-stearoylsphingosine
N-linolenoylsphingosine
N-linoleoylsphingosine
N-oleoylsphingosine
N-stearoyldihydrosphingosine
N-hexanoylsphingosine
Ceramide-1-phosphate
Sphingomyelin
Glucosylceramide
Dihydroceramides
Phytoceramides
Sphingosine
Sphingosine-1-phosphate
Diacylglycerol
Phosphatidylcholine
UDP-glucose
Fatty acid
Zinc
Calcium
Saposin D
Carmofur

Enzymatic Regulation of Non-Hydroxy Ceramides

EnzymeSubcellular LocalizationOptimal pHSubstratesProducts
Acid Ceramidase (AC) Lysosome mdpi.com4.2 - 4.5 mdpi.comnih.govNon-hydroxy ceramides (prefers shorter, unsaturated fatty acid chains) nih.govSphingosine, Free fatty acid mdpi.com
Neutral Ceramidase (NC) Plasma membrane, Mitochondria, Intestinal brush border mdpi.comnih.govnih.gov7.0 - 9.0 nih.govNon-hydroxy ceramides (prefers long-chain fatty acids) nih.govSphingosine, Free fatty acid researchgate.net
Alkaline Ceramidase 1 (ACER1) Endoplasmic Reticulum mdpi.com~9.0 mdpi.comVery long-chain unsaturated non-hydroxy ceramides nih.govSphingosine, Free fatty acid
Alkaline Ceramidase 2 (ACER2) Golgi Apparatus~9.0Various non-hydroxy ceramides nih.govresearchgate.netSphingosine, Free fatty acid
Alkaline Ceramidase 3 (ACER3) Endoplasmic Reticulum, Golgi Apparatus plos.org~9.0 plos.orgUnsaturated long-chain non-hydroxy ceramides, Dihydroceramides, Phytoceramides nih.govplos.orgSphingosine, Free fatty acid plos.org
Sphingomyelin Synthase (SMS) Golgi Apparatus, Plasma Membrane frontiersin.orgNeutralNon-hydroxy ceramide, Phosphatidylcholine mdpi.comSphingomyelin, Diacylglycerol mdpi.com
Glucosylceramide Synthase (GCS) cis-Golgi Apparatus (cytosolic face) nih.govNeutralNon-hydroxy ceramide, UDP-glucose nih.govGlucosylceramide nih.gov

Sphingolipid Cycle Dynamics and Non-Hydroxy Ceramide Homeostasis

The maintenance of stable intracellular levels of non-hydroxy ceramides, a state known as homeostasis, is crucial for normal cellular function. nih.gov This balance is achieved through the sphingolipid cycle, a dynamic network of interconnected metabolic pathways that collectively manage the synthesis, degradation, and recycling of sphingolipids. Ceramide is the central hub of this cycle, acting as both a precursor for complex sphingolipids and a bioactive signaling molecule. encyclopedia.pubnih.gov The primary pathways that regulate non-hydroxy ceramide levels are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT). nih.govthemedicalbiochemistrypage.org A series of subsequent enzymatic reactions leads to the formation of dihydroceramide (B1258172), which is then converted to ceramide by dihydroceramide desaturase (DES1). nih.govcreative-proteomics.com

The sphingomyelin pathway provides a mechanism for the rapid generation of ceramide. Sphingomyelin, a major component of cellular membranes, can be hydrolyzed by sphingomyelinases (SMases) to release ceramide and phosphocholine. nih.govnih.gov This pathway is particularly important in cellular stress responses.

The salvage pathway is a critical recycling route that reclaims sphingosine, the backbone of ceramides, from the degradation of complex sphingolipids, primarily in the lysosomes. nih.govnih.gov Ceramidases hydrolyze ceramide into sphingosine and a free fatty acid. creative-proteomics.comnih.gov This sphingosine can then be re-acylated by ceramide synthases (CerS) to form ceramide, thus re-entering the sphingolipid pool. themedicalbiochemistrypage.orgnih.gov This recycling is essential for maintaining the supply of ceramides for the synthesis of complex sphingolipids and for signaling purposes.

Together, these pathways form a highly integrated cycle that allows the cell to sense and respond to various stimuli by adjusting the levels of bioactive sphingolipids. The balance between ceramide synthesis and its conversion to other sphingolipids or its degradation is tightly controlled, and disruptions in this equilibrium can lead to cellular dysfunction. creative-proteomics.com

PathwayStarting SubstratesKey Enzyme(s)Final ProductCellular Location
De Novo Synthesis Serine, Palmitoyl-CoASerine Palmitoyltransferase (SPT), Ceramide Synthase (CerS), Dihydroceramide Desaturase (DES1)CeramideEndoplasmic Reticulum
Sphingomyelin Hydrolysis SphingomyelinSphingomyelinase (SMase)CeramideVarious (Plasma membrane, lysosomes, etc.)
Salvage Pathway Sphingosine, Fatty Acyl-CoACeramide Synthase (CerS)CeramideEndoplasmic Reticulum, Lysosomes
Ceramide Degradation CeramideCeramidase (CDase)Sphingosine, Fatty AcidVarious (Lysosomes, ER, Golgi)

Regulatory Mechanisms of Ceramide Metabolism Enzymes

The enzymes that catalyze the various steps of non-hydroxy ceramide metabolism are subject to sophisticated regulatory mechanisms to ensure precise control over ceramide levels. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation, allowing cells to fine-tune sphingolipid metabolism in response to developmental cues and environmental stresses.

Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme in the de novo pathway, SPT is a critical point of regulation. themedicalbiochemistrypage.org Its activity is controlled by ORMDL proteins, which are homologs of yeast Orm proteins. ORMDL proteins sense the cellular levels of ceramides and, in response to high levels, bind to and inhibit the SPT complex, thus creating a negative feedback loop that maintains ceramide homeostasis. nih.gov

Ceramide Synthases (CerS): The six mammalian ceramide synthases (CerS1-6) exhibit specificity for fatty acyl-CoAs of different chain lengths, thereby producing a diverse range of ceramide species. nih.gov This diversity is crucial for the varied biological functions of ceramides. The activity of these enzymes is known to be regulated by post-translational modifications, such as phosphorylation, which can alter their catalytic efficiency. dntb.gov.ua For instance, research has shown that the activities of CerS2-6 are regulated by phosphorylation in their C-terminal region. dntb.gov.ua The expression levels of individual CerS genes are also differentially regulated in various tissues and during development, contributing to the specific ceramide profiles of different cell types.

Dihydroceramide Desaturase (DES1): This enzyme introduces the critical 4,5-trans double bond into dihydroceramide to form ceramide. encyclopedia.pubnih.gov Knockdown of DES1 has been shown to induce cell cycle arrest. encyclopedia.pubnih.gov The accumulation of its substrate, dihydroceramide, can stimulate autophagy. encyclopedia.pubnih.gov While specific regulatory mechanisms are still being fully elucidated, its expression and activity are crucial for controlling the ratio of dihydroceramide to ceramide, which in turn affects cellular outcomes like apoptosis. encyclopedia.pubnih.gov

Ceramidases: These enzymes control the breakdown of ceramide into sphingosine and are classified based on their optimal pH: acid, neutral, and alkaline. nih.govnih.gov The expression and activity of these enzymes are regulated in a cell- and tissue-specific manner. For example, acid ceramidase (ASAH1) has been found to be overexpressed in certain cancers, conferring resistance to chemotherapy, indicating that its regulation is critical for determining cell fate. encyclopedia.pub The different ceramidase isoforms are involved in distinct physiological processes, and their inhibition is being explored as a therapeutic strategy in various diseases. encyclopedia.pub

Sphingomyelinases (SMases): These enzymes regulate the hydrolysis of sphingomyelin to generate ceramide. Acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) are the most studied and are activated by a wide range of cellular stresses, including inflammatory cytokines and chemotherapy agents. nih.gov Their activation leads to a rapid burst of ceramide production, which acts as a second messenger to initiate downstream signaling cascades, often leading to apoptosis. nih.gov

The intricate regulation of these key enzymes ensures that the cellular pool of non-hydroxy ceramides is meticulously managed, underscoring the importance of these lipids in maintaining cellular and organismal homeostasis.

EnzymeRegulatory MechanismEffect on Ceramide LevelsKey Findings
Serine Palmitoyltransferase (SPT) Negative feedback by ORMDL proteinsDecreaseORMDL proteins sense high ceramide levels and inhibit SPT activity. nih.gov
Ceramide Synthases (CerS) Phosphorylation, Differential gene expressionModulates specific ceramide speciesPhosphorylation of the C-terminal region regulates the activity of CerS2-6. dntb.gov.ua
Dihydroceramide Desaturase (DES1) Transcriptional/activity regulation (under investigation)IncreaseControls the dihydroceramide/ceramide ratio, influencing apoptosis and autophagy. encyclopedia.pubnih.gov
Ceramidases (CDases) Differential gene expression, Allosteric inhibitionDecreaseOverexpression of acid ceramidase can confer resistance to chemotherapy. encyclopedia.pub
Sphingomyelinases (SMases) Activation by cellular stress signals (e.g., cytokines)IncreaseActivation leads to rapid ceramide generation for stress response signaling. nih.gov

Subcellular Localization and Trafficking of Non Hydroxy Ceramides

Endoplasmic Reticulum (ER) as a Biosynthesis Hub

The biogenesis of non-hydroxy ceramides (B1148491) originates in the endoplasmic reticulum (ER), a sprawling network of membranes that serves as the primary site for lipid synthesis within the cell. nih.govexlibrisgroup.com The initial and rate-limiting step of de novo ceramide synthesis is the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). biorxiv.orgmdpi.com This is followed by a series of enzymatic reactions that occur on the cytosolic face of the ER, culminating in the formation of dihydroceramide (B1258172). nih.gov The final step in the ER is the introduction of a double bond into dihydroceramide by the enzyme dihydroceramide desaturase, yielding ceramide. biorxiv.orgnih.gov The ER's role as the central hub for non-hydroxy ceramide synthesis is critical, as the levels of these lipids within the ER membrane must be meticulously controlled to prevent ER stress and subsequent apoptosis. nih.govresearchgate.net

Golgi Apparatus as a Processing and Sorting Station

Following their synthesis in the ER, non-hydroxy ceramides are transported to the Golgi apparatus, a central organelle for the processing, sorting, and dispatch of cellular macromolecules. nih.govnih.gov The Golgi is the primary site where non-hydroxy ceramides are further metabolized into more complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. scientificarchives.commdpi.com The conversion to sphingomyelin occurs in the trans-Golgi network, catalyzed by sphingomyelin synthase, while glucosylceramide synthesis takes place in the cis-Golgi. scientificarchives.comresearchgate.net This spatial segregation of enzymatic activities within the Golgi cisternae underscores its role as a critical sorting station, directing non-hydroxy ceramide flux towards different metabolic fates and downstream destinations. The transport of non-hydroxy ceramides from the ER to the Golgi can occur through both vesicular and non-vesicular pathways. nih.govnih.gov

Plasma Membrane Distribution and Organization

Non-hydroxy ceramides are integral components of the plasma membrane, where they contribute to its structural integrity and play a significant role in the formation of specialized microdomains known as lipid rafts. nih.govnih.gov These rafts are dynamic platforms enriched in sphingolipids and cholesterol that are involved in signal transduction and membrane trafficking. nih.govconsensus.app The generation of non-hydroxy ceramides within the plasma membrane, often through the enzymatic activity of sphingomyelinase which hydrolyzes sphingomyelin, can lead to the coalescence of small rafts into larger ceramide-rich platforms. nih.govnih.gov This reorganization of the plasma membrane architecture is a key mechanism by which non-hydroxy ceramides mediate cellular responses to external stimuli, including stress signals and pathogen invasion. nih.gov The tight packing properties of non-hydroxy ceramides, owing to their long saturated N-acyl chains and small polar headgroups, are crucial for their ability to stabilize these ordered membrane domains. nih.gov

Mitochondrial Association and Compartmentalization

Mitochondria, the powerhouses of the cell, are also important sites of non-hydroxy ceramide localization and metabolism. nih.govnih.gov While the bulk of ceramide synthesis occurs in the ER, mitochondria possess their own machinery for ceramide metabolism, including ceramide synthases. nih.govfrontiersin.org Non-hydroxy ceramides can be transferred from the ER to mitochondria via membrane contact sites, specialized regions where the two organelles come into close apposition. frontiersin.org Within mitochondria, non-hydroxy ceramides have been implicated in the regulation of critical processes such as apoptosis and mitochondrial fission/fusion dynamics. nih.govfrontiersin.org The accumulation of specific non-hydroxy ceramide species, such as C16:0-ceramide, within mitochondria has been shown to be a key event in the induction of programmed cell death. nih.gov

Role in Lysosomal Function and Biogenesis

The lysosome, the primary degradative organelle of the cell, is another important destination for non-hydroxy ceramides. Ceramides can be generated within the lysosome through the breakdown of complex sphingolipids by acid sphingomyelinase and other hydrolases. nih.govnih.gov Conversely, lysosomal acid ceramidase hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. nih.gov Recent research has highlighted a role for non-hydroxy ceramides in promoting lysosomal biogenesis and exocytosis. nih.gov Elevated levels of ceramides can induce the expression and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression. nih.gov This leads to an increase in the number of lysosomes and enhances their capacity for cellular clearance. nih.gov

Trafficking Mechanisms and Protein Mediators

The intracellular movement of non-hydroxy ceramides between organelles is a complex process mediated by both vesicular and non-vesicular transport mechanisms. researchgate.net A key player in the non-vesicular transport of ceramides from the ER to the Golgi apparatus is the ceramide transfer protein (CERT). nih.govnih.govnih.gov CERT is a cytosolic protein that specifically extracts newly synthesized ceramides from the ER membrane and shuttles them to the trans-Golgi for sphingomyelin synthesis. scientificarchives.comnih.govnih.gov This transport is highly specific for ceramides and is crucial for maintaining the proper balance of sphingolipids within the cell. nih.govpnas.org

The function of CERT is regulated by its distinct domains: a C-terminal START domain that binds and transfers ceramide, a pleckstrin homology (PH) domain that targets the Golgi apparatus by binding to phosphatidylinositol-4-phosphate, and a "two phenylalanines in an acidic tract" (FFAT) motif that interacts with ER-resident VAP proteins. scientificarchives.comnih.gov This multi-domain architecture allows CERT to bridge the ER and Golgi membranes, facilitating efficient ceramide transfer at membrane contact sites. nih.gov

Protein MediatorFunctionLocalization of ActionTransported Ceramide Species
CERT Non-vesicular transport of ceramide from ER to GolgiER-Golgi Membrane Contact SitesNatural D-erythro ceramides, Dihydroceramide, Phytoceramide (C14-C20 acyl chains) nih.govpnas.org
VAP Proteins ER-resident proteins that interact with CERT's FFAT motifEndoplasmic ReticulumNot directly involved in transport
Nvj2p (Yeast) Promotes non-vesicular ceramide transfer from ER to Golgi under stressER-Golgi TetherCeramides nih.gov
Tricalbins (Yeast) Potential ceramide transfer proteins between ER and medial GolgiER-Golgi InterfaceCeramides nih.gov

Mechanistic Roles and Signal Transduction by Non Hydroxy Ceramides

Modulation of Membrane Biophysical Properties

The integration of non-hydroxy ceramides (B1148491) into cellular membranes instigates significant changes in the biophysical landscape of the lipid bilayer. These alterations are a direct consequence of the molecule's structure, which includes a sphingoid base and a non-hydroxylated acyl chain. This structure facilitates strong van der Waals interactions and hydrogen bonding, leading to distinct membrane behaviors.

Formation of Ceramide-Rich Platforms (CRPs)

The generation of non-hydroxy ceramides within cellular membranes can lead to their self-assembly into specialized microdomains known as ceramide-rich platforms (CRPs). These platforms are highly ordered, gel-like domains that are distinct from the surrounding fluid lipid bilayer. The formation of CRPs is a critical event in signal transduction, as they serve as hubs for the recruitment and clustering of specific proteins, thereby initiating or amplifying signaling cascades. For instance, the clustering of death receptors like Fas (CD95) within CRPs is a crucial step in the initiation of apoptosis. It has been observed that a significant portion of plasma membrane ceramide, between 50% and 60%, localizes to these platforms following its generation. nih.gov

The formation of these platforms is driven by the physicochemical properties of ceramides, including their propensity for strong hydrogen bonding and the tight packing of their saturated acyl chains. This leads to the coalescence of smaller, nascent ceramide domains into larger, more stable platforms that can influence a variety of cellular processes, including immune responses and programmed cell death. nih.gov

Influence on Membrane Fluidity and Order

Non-hydroxy ceramides exert a profound influence on the fluidity and order of cellular membranes. The incorporation of these molecules into the lipid bilayer generally leads to a decrease in membrane fluidity and an increase in molecular order. This effect is particularly pronounced with saturated non-hydroxy ceramides, which have a stronger tendency to segregate into highly ordered gel domains compared to their unsaturated counterparts. nih.gov

Non-Hydroxy Ceramide SpeciesEffect on Membrane FluidityTendency to Form Gel Domains
Saturated (e.g., C16:0, C18:0)DecreasedHigh
Unsaturated (e.g., C18:1)Minimal to no changeLow to none

Induction of Membrane Curvature and Remodeling

Non-hydroxy ceramides are implicated in the induction of membrane curvature and remodeling, processes that are vital for vesicle formation, budding, and fusion events. The conical shape of the ceramide molecule, with its small headgroup and larger hydrophobic region, can induce negative membrane curvature. This intrinsic property facilitates the formation of highly curved membrane structures.

The localized accumulation of non-hydroxy ceramides can lead to changes in lipid bilayer symmetry, which is a prerequisite for the initiation of budding. researchgate.net This process is crucial for the biogenesis of extracellular vesicles, such as exosomes, where ceramide-rich domains can facilitate the budding of the nuclear envelope. researchgate.net The ability of non-hydroxy ceramides to alter membrane curvature underscores their importance in dynamic cellular processes that rely on membrane deformation.

Interdigitation Phenomena in Lipid Bilayers

A notable biophysical phenomenon associated with very-long-chain non-hydroxy ceramides is their ability to promote interdigitation within lipid bilayers. Interdigitation occurs when the long acyl chains of lipids in one leaflet of the bilayer extend into the opposing leaflet. This leads to a thinner, more ordered, and less permeable membrane.

Studies have shown that very-long-chain ceramides can induce the formation of tubular structures, which is likely a consequence of their capacity to form interdigitated phases. nih.gov This phenomenon is dependent on the asymmetry of the acyl chains and can significantly impact membrane morphology and stability. The interdigitation promoted by non-hydroxy ceramides represents another layer of their influence on the structural and functional properties of cellular membranes.

Direct Interactions with Effector Proteins

Beyond their influence on the collective properties of the membrane, non-hydroxy ceramides can also function as signaling molecules through direct binding to and modulation of specific effector proteins. These interactions are crucial for the transduction of ceramide-generated signals into downstream cellular responses.

Identification and Characterization of Ceramide-Binding Proteins (CBPs)

A growing number of proteins have been identified that directly bind to ceramides, collectively known as ceramide-binding proteins (CBPs). These proteins contain specific domains that recognize and interact with the ceramide molecule. The identification of CBPs has been advanced by techniques such as the use of photoactivatable and clickable ceramide analogs, which allow for the capture and subsequent identification of interacting proteins. nih.gov

Some of the well-characterized CBPs that are known to be regulated by direct ceramide binding include protein phosphatases (PP1 and PP2A), kinase suppressor of Ras (KSR), and cathepsin D. nih.gov For instance, the direct interaction between ceramide and the inhibitor 2 of protein phosphatase 2A (I2PP2A) has been shown to relieve the inhibition of PP2A, leading to the dephosphorylation of downstream targets like c-Myc and subsequent anti-proliferative effects. nih.gov This interaction exhibits a preference for certain fatty acid chain lengths of ceramide. nih.gov

The structural basis for ceramide recognition is beginning to be understood through crystallographic studies of CBPs. For example, the ceramide transfer protein (CERT) possesses a START domain that buries the ceramide molecule in a long, amphiphilic cavity. Specific hydrogen bond networks at the end of this cavity are responsible for the stereo-specific recognition of the ceramide headgroup, while the shape and size of the hydrophobic cavity dictate the specificity for the acyl chain length. pnas.org

Further research has identified other proteins that interact with ceramides, such as the voltage-dependent anion channel 1 (VDAC1) and tubulin, suggesting a role for ceramide in regulating mitochondrial function and cytoskeletal dynamics. frontiersin.org The ongoing identification and characterization of CBPs continue to expand our understanding of the diverse signaling pathways modulated by direct interactions with non-hydroxy ceramides.

Ceramide-Binding Protein (CBP)Functional Consequence of BindingMethod of Identification/Characterization
Protein Phosphatase 2A (PP2A) Inhibitor 2 (I2PP2A)Relieves PP2A inhibition, leading to dephosphorylation of substrates (e.g., c-Myc).In vitro binding assays, site-directed mutagenesis. nih.gov
Ceramide Transfer Protein (CERT)Mediates non-vesicular transport of ceramide from the ER to the Golgi.X-ray crystallography of the START domain in complex with ceramides. pnas.org
Voltage-Dependent Anion Channel 1 (VDAC1)Regulation of mitochondrial outer membrane permeability.Photoactivatable and clickable ceramide analogs, co-immunoprecipitation. frontiersin.org
TubulinModulation of microtubule dynamics and stability.Photoactivatable and clickable ceramide analogs, co-immunoprecipitation. frontiersin.org

Allosteric Regulation of Protein Function through Ceramide Association

While the term "allosteric regulation" is not extensively documented in the context of direct non-hydroxy ceramide-protein interactions, the functional effects of ceramides on various proteins suggest a mechanism akin to allosteric modulation. nih.gov Lipids are recognized as key regulators of membrane protein structure and activity, with effects that can be attributed to either modifications of the bilayer properties or the binding of specific lipids to the protein surface. researchgate.net In the case of ceramides, their generation within cellular membranes can lead to changes in protein conformation and function without binding to the active site. This indirect influence on a protein's activity through binding at a secondary site is the essence of allosteric regulation.

Ceramides can alter the local membrane environment, which in turn can influence the conformational state of membrane-associated proteins. This can affect their activity and interaction with other signaling molecules. For instance, the accumulation of ceramides in specific membrane microdomains, often referred to as lipid rafts, can concentrate or exclude certain proteins, thereby modulating their signaling output. researchgate.netnih.gov

Non-Hydroxy Ceramides as Second Messengers in Intracellular Signaling Cascades

Non-hydroxy ceramides are well-established as bioactive lipids that function as second messengers in a variety of intracellular signaling pathways. nih.govresearchgate.net Their production is rapidly stimulated by a range of extracellular stimuli and cellular stresses, including inflammatory cytokines, growth factor withdrawal, and exposure to chemotherapeutic agents. nih.govnih.gov As second messengers, ceramides relay signals from the cell surface to intracellular targets, ultimately leading to diverse cellular responses such as apoptosis, cell cycle arrest, and inflammation. nih.govnih.gov

The function of ceramides as second messengers is intimately linked to their biophysical properties. Being highly hydrophobic, they are primarily localized to cellular membranes. researchgate.net This localization is crucial for their signaling role, as it facilitates their interaction with membrane-associated proteins and allows for the spatial and temporal regulation of signaling events. researchgate.netnih.gov

StimulusSignaling PathwayCellular Response
Stress StimuliSphingomyelin (B164518) Hydrolysis / De Novo SynthesisApoptosis, Cell Growth Arrest
Inflammatory CytokinesActivation of SphingomyelinasesInflammation, Apoptosis
Growth Factor WithdrawalIncreased Ceramide LevelsApoptosis, Cell Cycle Arrest
Chemotherapeutic AgentsDe Novo Ceramide SynthesisApoptosis

Activation of Protein Phosphatase 2A (PP2A)

The interaction between non-hydroxy ceramides and Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase, is a critical point of regulation in cellular signaling. frontiersin.org However, the precise mechanism of PP2A activation by ceramides is a subject of ongoing research with some conflicting findings.

Some studies suggest that ceramides can directly activate the heterotrimeric form of PP2A. researchgate.net This activation was found to be specific for certain ceramide species, with short-chain ceramides (C2, C6, C10, C14) being effective, while long-chain ceramides (C18) were not. researchgate.net The activation was also shown to be dependent on the presence of the B subunit of the PP2A holoenzyme. researchgate.net Furthermore, long-chain d-erythro-C18-ceramide has been shown to activate both the PP2A holoenzyme and its catalytic subunit in vitro, an effect that is stereospecific. researchgate.net

In contrast, other research indicates that ceramide does not activate PP2A through a direct allosteric mechanism. utah.edu Instead, it is proposed that ceramide induces the cytoplasmic translocation of I2PP2A, a potent endogenous inhibitor of PP2A. utah.edu By causing I2PP2A to move out of the nucleus, ceramide relieves the inhibition on PP2A, leading to its activation and subsequent dephosphorylation of downstream targets like Akt. utah.edunih.gov This indirect mechanism of activation highlights the complexity of ceramide-mediated signaling.

Ceramide SpeciesEffect on PP2AProposed Mechanism
Short-chain ceramides (C2, C6, C10, C14)ActivationDirect interaction with the heterotrimeric PP2A holoenzyme
Long-chain d-erythro-C18-ceramideActivationStereospecific activation of the PP2A holoenzyme and catalytic subunit
Endogenous ceramides (e.g., from palmitate)ActivationInduction of cytoplasmic translocation of the PP2A inhibitor, I2PP2A

Modulation of Mitogen-Activated Protein Kinases (MAPK) Signaling

Non-hydroxy ceramides play a significant role in modulating the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. frontiersin.org These pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.net Ceramides have been shown to have opposing effects on different branches of the MAPK family.

Specifically, ceramides tend to inhibit the pro-survival ERK1/ERK2 (extracellular signal-regulated kinase) pathway. nih.gov The gradual reduction of ERK1/ERK2 activity by ceramide is associated with a decrease in cell proliferation and survival. nih.gov

Conversely, ceramides are known to activate the stress-activated p38 MAPK pathway. nih.gov This activation is part of the cellular stress response and often contributes to the induction of apoptosis. The mechanism of p38 MAPK activation by ceramide can involve the upregulation of the thioredoxin-interacting protein (Txnip), which in turn leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream kinase of p38 MAPK. nih.gov

Regulation of c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK family, is a key target of non-hydroxy ceramide signaling. mdpi.com JNK is strongly activated by cellular stress and plays a critical role in promoting apoptosis. nih.gov

Ceramides robustly stimulate the activity of JNK, leading to the phosphorylation of its downstream targets, including the transcription factor c-Jun. nih.govnih.gov The activation of c-Jun is a crucial step in ceramide-induced apoptosis. nih.gov The mechanism of JNK activation by ceramide can also be mediated through the Txnip-ASK1 axis, similar to the activation of p38 MAPK. nih.gov

Furthermore, ceramide-induced JNK1 activation has been shown to phosphorylate the anti-apoptotic protein Bcl-2. nih.gov This phosphorylation leads to the dissociation of the Beclin 1-Bcl-2 complex, which is a critical step in the induction of autophagy. nih.gov

MAPK PathwayEffect of CeramideKey Downstream Events
ERK1/ERK2InhibitionDecreased cell proliferation and survival
p38 MAPKActivationInduction of apoptosis
JNKActivationPhosphorylation of c-Jun, induction of apoptosis, and autophagy

Crosstalk with Other Lipid Signaling Pathways

Ceramide signaling does not occur in isolation but is part of a complex network of interconnected lipid signaling pathways. The balance between ceramides and other bioactive lipids is crucial for determining cell fate.

One of the most important examples of this crosstalk is the relationship between ceramide and sphingosine-1-phosphate (S1P). mdpi.com These two sphingolipids often have opposing effects, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation. nih.gov The enzymatic conversion of ceramide to S1P, and vice versa, is a critical regulatory point in determining the cellular response.

Ceramides also interact with signaling pathways involving other classes of lipids. For example, the accumulation of ceramides due to excess saturated fatty acids can impair insulin (B600854) signaling, a process that is also influenced by diacylglycerol (DAG) and complex sphingolipids like gangliosides. researchgate.netnih.gov Furthermore, the localization of ceramides in cholesterol-rich lipid rafts highlights the interplay between sphingolipid and sterol metabolism in regulating signal transduction. mdpi.comwikipedia.org

Involvement of Non Hydroxy Ceramides in Fundamental Cellular Processes

Regulation of Cell Proliferation and Cell Cycle Progression

Non-hydroxy ceramides (B1148491) are widely recognized as key negative regulators of cell proliferation. An accumulation of intracellular non-hydroxy ceramides, particularly those with acyl chain lengths of 16 and 18 carbon atoms (C16 and C18 ceramides), has been shown to impede cell growth and induce cell cycle arrest. These signaling ceramides are distinct from the complex, often O-acylated, long-chain ceramides that are integral to the formation of the skin's extracellular barrier.

The anti-proliferative effects of non-hydroxy ceramides are exerted through various mechanisms. They can influence the activity of key proteins involved in cell cycle progression, such as protein kinase C (PKC) and protein phosphatases. For instance, ceramide-activated protein phosphatases can dephosphorylate and inactivate pro-proliferative signaling molecules. Furthermore, by modulating the physical properties of cellular membranes, non-hydroxy ceramides can impact the function of membrane-bound receptors and signaling complexes that are crucial for mitogenic signals. Research has demonstrated that an increase in the intracellular levels of these specific non-hydroxy ceramides can lead to a reduction in cell proliferation, highlighting their role as endogenous tumor suppressors.

Induction and Modulation of Cellular Differentiation Pathways

Beyond their role in curbing proliferation, non-hydroxy ceramides are instrumental in promoting cellular differentiation. This is particularly evident in the context of epidermal keratinocytes. Studies have shown that exogenous application of specific non-hydroxy ceramides can modulate the differentiation program of these skin cells.

One notable example is the non-hydroxy ceramide containing dihydrosphingosine (NDS). Research has demonstrated that NDS can serve as a precursor for a variety of ceramide species that are essential for a functional permeability barrier in the skin. In cultured human keratinocytes, treatment with NDS has been observed to increase the production of both early (involucrin) and late (loricrin) differentiation markers. This suggests that NDS not only contributes structurally to the epidermal barrier but also actively signals to promote the maturation of keratinocytes. The signaling pathways influenced by non-hydroxy ceramides in this context can involve the generation of downstream metabolites like sphingosine-1-phosphate (S1P), which is known to regulate the expression of genes involved in differentiation.

Orchestration of Programmed Cell Death

Non-hydroxy ceramides are potent inducers of programmed cell death, a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. Their role extends across multiple forms of regulated cell death, including apoptosis, autophagy, and programmed necrosis.

Apoptotic Signaling Mechanisms

Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical features. Non-hydroxy ceramides have been identified as key mediators in the initiation and execution of the apoptotic cascade. One of the primary mechanisms by which ceramides induce apoptosis is through their direct effects on mitochondria.

Accumulation of ceramides in the outer mitochondrial membrane can lead to the formation of pores or channels. This permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Furthermore, studies utilizing ceramides isolated from the bacterium Sphingobacterium spiritivorum, which contain non-hydroxy isopentadecanoic acid, have demonstrated their ability to induce apoptosis in human myeloid leukemia HL-60 cells. This process was associated with DNA fragmentation and the activation of caspase-3, confirming the pro-apoptotic potential of non-hydroxy ceramides.

Autophagy Induction and Regulation

Autophagy is a cellular self-degradative process that plays a dual role in both cell survival and cell death. Non-hydroxy ceramides have emerged as significant regulators of autophagy. The accumulation of long-chain ceramides can trigger autophagy by interfering with the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.

Specifically, ceramides can inhibit the Akt/mTORC1 signaling axis, which is a negative regulator of autophagy. By suppressing this pathway, ceramides promote the initiation of autophagy. The mechanism involves the dissociation of the Beclin 1:Bcl-2 complex, a critical step in the formation of the autophagosome. This dissociation can be mediated by the c-Jun N-terminal kinase 1 (JNK1)-dependent phosphorylation of Bcl-2. Therefore, through their influence on key signaling nodes, non-hydroxy ceramides can potently induce and regulate the autophagic process.

Programmed Necrosis Pathways (e.g., Parthanatos)

While the role of ceramides in apoptosis and autophagy is well-established, emerging evidence points to their involvement in regulated necrosis, a form of programmed cell death that occurs independently of caspases. One such pathway is Parthanatos, which is characterized by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).

A groundbreaking study has directly implicated ceramide in the activation of Parthanatos in retinal photoreceptors. nih.gov Treatment of these cells with a cell-permeable C2-ceramide was found to induce a caspase-independent form of cell death. nih.gov This process was characterized by the hallmark features of Parthanatos, including the overactivation of PARP-1, the accumulation of poly(ADP-ribose) polymers (PAR), and the subsequent translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, where it mediates large-scale DNA fragmentation. nih.gov This research provides compelling evidence for a novel mechanism by which non-hydroxy ceramides can orchestrate programmed cell death through the Parthanatos pathway. nih.gov

Role in Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid biosynthesis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which in turn activates a signaling network called the unfolded protein response (UPR). Non-hydroxy ceramides have been identified as key players in both the induction and propagation of the ER stress response.

Research has shown that lipotoxicity, a condition of cellular stress caused by an excess of lipids, can induce the synthesis and secretion of long-chain ceramides from muscle cells. These secreted ceramides are packaged into extracellular vesicles and can act as cell non-autonomous signals, meaning they can travel to and induce an ER stress response and UPR activation in neighboring or distant cells. This propagation of ER stress highlights a novel intercellular communication role for non-hydroxy ceramides. The mechanism by which these extracellular ceramides induce the UPR in recipient cells involves their conversion to dihydroceramides, which then trigger the stress response pathways.

Influence on Inflammatory Signaling Pathways

Non-hydroxy ceramides, a major class of sphingolipids, are increasingly recognized as critical mediators in the complex network of inflammatory signaling. These bioactive lipids can modulate inflammatory responses through various mechanisms, influencing the production of cytokines and the activation of key inflammatory pathways. The specific role of non-hydroxy ceramides in inflammation is multifaceted, with their effects being dependent on the specific ceramide species, the cell type, and the surrounding microenvironment.

Research has demonstrated that an oversupply of saturated fatty acids can lead to the accumulation of ceramides, which in turn activates inflammatory pathways. biorxiv.org Inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) can further amplify this process by stimulating ceramide production. nih.gov This positions ceramides at a critical intersection between lipid metabolism and inflammation. nih.gov

The enzyme family responsible for the synthesis of ceramides, ceramide synthases (CerS), plays a pivotal role in determining the inflammatory potential of these lipids. There are six known CerS isoforms in mammals (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. This specificity is crucial as the biological activity of ceramides is highly dependent on the length of their N-acyl chain. For instance, ceramides with long-chain fatty acids (e.g., C16:0 and C18:0) are often associated with pro-inflammatory responses. biorxiv.org

Studies have shown that inhibiting ceramide synthesis can ameliorate inflammatory conditions. nih.gov For example, targeting CerS6, which is responsible for producing C16 ceramide, has been identified as a potential therapeutic strategy for obesity-associated diseases where inflammation is a key component. nih.gov

The influence of non-hydroxy ceramides on inflammation is also evident in preclinical models of inflammatory diseases. For example, in a mouse model of allergic asthma, the absence of CerS2, which synthesizes very long-chain ceramides (C22-C24), led to altered immune responses, affecting the levels of key cytokines involved in the inflammatory cascade. nih.gov

While a direct correlation between specific plasma ceramides and pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 has not always been consistently observed in clinical studies, the broader involvement of ceramides in inflammatory processes is well-established. nih.gov The intricate interplay between different ceramide species and various inflammatory mediators continues to be an active area of investigation.

Table 1: Impact of Ceramide Synthase 2 (CerS2) Deficiency on Cytokine Levels in a Murine Model of Airway Inflammation

CytokineWild Type (WT) MiceCerS2 Null MicePercentage Change
Interferon-γ (IFN-γ) (pg/mL)~150~250▲ ~67%
Interleukin-4 (IL-4) (pg/mL)~40~20▼ ~50%
Interleukin-17 (IL-17) (pg/mL)~200~400▲ ~100%

Regulation of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases. Non-hydroxy ceramides have emerged as significant regulators of this fundamental cellular process. A substantial body of evidence indicates that an accumulation of endogenous ceramides is a hallmark of senescent cells. nih.gov

One of the key mechanisms by which ceramides promote senescence is through the activation of the sphingomyelinase/ceramide pathway. nih.gov Studies in human diploid fibroblasts (HDFs) have shown that as cells approach senescence, there is a significant increase in neutral sphingomyelinase activity, leading to a subsequent rise in intracellular ceramide levels. nih.gov This increase in ceramide is not observed in quiescent cells, suggesting a specific role for this lipid in the senescence program. nih.gov

The introduction of exogenous ceramides to young, proliferating cells has been shown to induce a senescent-like phenotype. nih.gov For instance, treatment of young HDFs with C6-ceramide inhibited DNA synthesis and cell growth, and induced the dephosphorylation of the retinoblastoma protein (pRb), a key event in the establishment of senescence. nih.gov Similarly, in human breast cancer cells, exogenous C2-ceramide treatment led to the upregulation of senescence markers such as p21 and Rb. nih.gov

The specific ceramide species involved in senescence can vary. Lipidomic analyses of senescent cells have revealed significant enrichment of ceramides with long-chain (C16–C18) and very-long-chain (C20–C24) acyl groups. biorxiv.org Concurrently, a marked depletion of sphingomyelins is often observed in senescent cells, suggesting an alteration in the metabolic flux where ceramide is not efficiently converted to sphingomyelin (B164518). biorxiv.org

The balance between ceramides and other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), is also critical in the regulation of senescence. While ceramides generally promote senescence, S1P is known to have anti-senescent effects. nih.gov Therefore, the ratio of these two lipids can act as a rheostat, influencing the decision of a cell to enter a senescent state.

Table 2: Changes in Ceramide Levels and Sphingomyelinase Activity in Senescent Human Diploid Fibroblasts (HDFs)

ParameterYoung HDFsSenescent HDFsFold Change
Endogenous Ceramide LevelsBaseline~4-fold increase▲ 4.0
Neutral Sphingomyelinase ActivityBaseline8- to 10-fold increase▲ 8.0 - 10.0

Table 3: Effect of Exogenous C2-Ceramide on Senescence Markers in MCF-7 Breast Cancer Cells

Senescence MarkerControl (Untreated)C2-Ceramide TreatedFold Change
p21 Protein ExpressionBaselineSlight Increase▲ (Slight)
Rb Protein ExpressionBaselineUp to 2.47-fold increase▲ up to 2.47

Advanced Methodologies for Non Hydroxy Ceramide Research

Lipidomics Approaches for Comprehensive Molecular Species Profiling

Lipidomics, the large-scale study of lipids in biological systems, has provided powerful tools for the detailed analysis of non-hydroxy ceramides (B1148491). Mass spectrometry-based techniques are at the forefront of these approaches, enabling the identification and quantification of a vast array of ceramide species.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Species Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures. This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. In the context of non-hydroxy ceramides, reversed-phase liquid chromatography is often employed to separate different ceramide species based on their acyl chain length and degree of unsaturation.

Recent advancements in LC-MS/MS have enabled the comprehensive profiling of ceramides in various biological samples. For instance, a recent study utilized an LC-MS/MS-based system with data-independent and data-dependent acquisition modes to identify 49 different ceramides in human serum, including those with d18:1, d18:0, d18:2, d16:1, d17:1, and t18:0 sphingoid bases. High-resolution quadrupole time-of-flight mass spectrometry coupled with LC has been instrumental in characterizing ceramide species in the stratum corneum, the outermost layer of the skin. This approach has not only confirmed the presence of known ceramide classes but has also led to the discovery of novel species, with estimations of over 1000 unique ceramide structures in human stratum corneum. nih.gov

The quantitative power of LC-MS/MS is crucial for understanding the biological roles of non-hydroxy ceramides. By using internal standards, researchers can accurately quantify the levels of individual ceramide species, providing insights into their regulation in health and disease.

Table 1: Examples of Non-Hydroxy Ceramide Species Identified by LC-MS/MS This table is interactive. You can sort and filter the data.

Ceramide Class Sphingoid Base Acyl Chain Biological Matrix
NS Sphingosine (B13886) (d18:1) C16:0 Human Stratum Corneum
NS Sphingosine (d18:1) C18:0 Human Stratum Corneum
NS Sphingosine (d18:1) C24:0 Human Stratum Corneum
NS Sphingosine (d18:1) C24:1 Human Stratum Corneum
NdS Dihydrosphingosine (d18:0) C16:0 Human Stratum Corneum
NdS Dihydrosphingosine (d18:0) C18:0 Human Stratum Corneum
NP Phytosphingosine (B30862) (t18:0) C16:0 Human Stratum Corneum
NH 6-Hydroxysphingosine (h18:1) C16:0 Human Stratum Corneum

Shotgun Mass Spectrometry for High-Throughput Analysis

Shotgun mass spectrometry, also known as direct infusion mass spectrometry, offers a high-throughput alternative to LC-MS/MS for the global analysis of lipids. This technique involves the direct infusion of a total lipid extract into the mass spectrometer, bypassing the time-consuming liquid chromatography step. By employing precursor ion and neutral loss scanning, specific classes of lipids, including non-hydroxy ceramides, can be selectively analyzed.

This approach is particularly well-suited for rapid screening of large sample cohorts, making it a valuable tool in clinical research and biomarker discovery. The characteristic fragmentation patterns of ceramides in tandem mass spectrometry allow for the identification of the sphingoid base and the fatty acid chain, providing structural information for a multitude of species in a single analysis. While offering speed and broad coverage, challenges in quantification due to potential ion suppression effects and the complexity of data interpretation require sophisticated bioinformatic tools.

Structural Elucidation Techniques for Novel Non-Hydroxy Ceramide Species

The identification of novel non-hydroxy ceramide species is a continuous endeavor in lipidomics. High-resolution mass spectrometry plays a critical role in this process by providing accurate mass measurements, which are essential for determining the elemental composition of unknown lipids. Tandem mass spectrometry (MS/MS) is then used to generate fragmentation spectra, which provide clues about the molecule's structure, such as the identity of the sphingoid base and the acyl chain.

A study on skin ceramides utilized chip-based direct infusion nanoelectrospray-ion trap mass spectrometry to generate characteristic fragmentation patterns of N-type (non-hydroxy fatty acid) ceramides. nih.gov This allowed for the proposal of comprehensive fragmentation schemes and the identification of 52 different ceramides, including various classes such as NS (sphingosine base), NdS (dihydrosphingosine base), NP (phytosphingosine base), and NH (6-hydroxysphingosine base) in human stratum corneum. nih.gov The detailed interpretation of these fragmentation patterns is key to elucidating the structures of newly discovered non-hydroxy ceramide species. nih.gov

Chemical Synthesis Strategies for Specific Non-Hydroxy Ceramide Analogs

The ability to chemically synthesize specific non-hydroxy ceramide analogs is crucial for validating their biological functions and for developing new therapeutic agents. These synthetic approaches provide researchers with pure, well-defined molecules for use in in vitro and in vivo studies.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like non-hydroxy ceramides. This approach often utilizes enzymes such as lipases or ceramidases to catalyze specific steps in the synthetic pathway, offering high selectivity and milder reaction conditions compared to purely chemical methods.

One strategy involves the use of Sphingolipid Ceramide N-deacylase (SCDase), which can both remove and attach fatty acid chains to the sphingosine backbone. This enzyme can be used in the final step of a synthesis to attach a desired non-hydroxy fatty acid to a lyso-glycosphingolipid intermediate. Another chemoenzymatic approach for synthesizing glycosphingolipids starts with the enzymatic extension of a chemically synthesized lactosyl sphingosine using one-pot multienzyme (OPME) reactions, followed by a final chemical acylation step to introduce the non-hydroxy fatty acid chain. nih.gov These methods provide efficient routes to complex glycosphingolipids with non-hydroxy ceramide moieties.

Stereoselective Synthesis of Defined Non-Hydroxy Ceramide Isomers

The stereochemistry of ceramides is critical for their biological activity. Stereoselective synthesis aims to produce a single, specific stereoisomer of a non-hydroxy ceramide. This is essential for studying the structure-activity relationships of these molecules and for developing drugs that target specific ceramide-mediated pathways.

A reported synthetic route to ceramide and its analogs utilizes an osmium-catalyzed asymmetric dihydroxylation as the key chiral induction step. This method allows for the creation of specific stereoisomers with high enantiomeric purity. The synthesis involves the regioselective introduction of an azide group, followed by azide reduction, N-acylation with a non-hydroxy fatty acid, and subsequent reduction steps to yield the target ceramide isomer. Such strategies provide access to well-defined non-hydroxy ceramide isomers for detailed biological evaluation.

Table 2: Synthesized Non-Hydroxy Ceramide Analogs and Intermediates This table is interactive. You can sort and filter the data.

Compound Name Synthetic Approach Key Features
(Z)-4-fluoroceramide Stereoselective Synthesis Fluorinated analog of natural ceramide
N-stearoyl phytosphingosine Chemoenzymatic Synthesis Utilizes lipase for N-acylation
GM3 ganglioside Chemoenzymatic Synthesis Enzymatic glycosylation followed by chemical acylation
Galα3nLc4βCer Chemoenzymatic Synthesis Enzymatic extension of lactosyl sphingosine

Biophysical Techniques for Membrane Interaction Studies

Advanced biophysical techniques are indispensable for elucidating the intricate interactions of non-hydroxy ceramides within biological membranes. These methods provide high-resolution data on how ceramides influence membrane structure, dynamics, and phase behavior, offering molecular-level insights into their functions.

Fluorescence Spectroscopy and Microscopy for Membrane Dynamics

Fluorescence-based techniques offer high sensitivity and spatio-temporal resolution for studying the dynamics and organization of ceramides in membranes. These methods often employ fluorescently labeled ceramide analogues or probes that report on the properties of their local environment.

Fluorescence Spectroscopy provides ensemble measurements of properties such as membrane fluidity, lipid packing, and the formation of distinct lipid domains. Techniques like fluorescence quenching, Förster resonance energy transfer (FRET), and fluorescence anisotropy are commonly used. For example, fluorescence quenching experiments using spin-labeled phospholipids can determine the local lipid environment and affinities of different lipids for membrane proteins. nih.gov Synthesized ceramide analogues containing a pentaene fluorophore and a doxyl radical quencher have been used to detect gel-fluid transitions in phospholipids. nih.gov

Fluorescence Microscopy , particularly confocal and two-photon microscopy, allows for the direct visualization of fluorescently labeled ceramides within model membranes and living cells. This enables the study of their subcellular localization and partitioning into different membrane domains.

Detailed Research Findings:

A method based on wide-field spectral fluorescence lifetime imaging microscopy has been developed to measure spectral relaxation correlation times of fluorescent probes in living cells. nih.gov Using the Golgi-specific probe C6-NBD-ceramide in HeLa cells, researchers observed sub-nanosecond spectral dynamics in the Golgi membrane and slower, nanosecond dynamics in the plasma membrane. nih.gov This difference was interpreted as reflecting the greater structural plasticity of the Golgi membrane compared to the more rigid plasma membrane. nih.gov

Fluorescent ceramide analogues have been synthesized to act as membrane probes. nih.gov For instance, a ceramide analogue with a sphingosine-like chain containing five conjugated double bonds (Pentaene I) was shown to have higher emission in gel and liquid-ordered domains compared to fluid and liquid-disordered areas in model membranes. nih.gov This demonstrates the utility of such probes in visualizing and characterizing phase-separated lipid domains.

Studies using fluorescently labeled ceramide and 1-deoxyceramide analogues in HeLa cells have shown that the subcellular distribution is influenced not only by the sphingolipid moiety but also by the attached fluorophore. acs.org Probes with a BODIPY fluorophore tended to accumulate in the Golgi apparatus, while those with a COUPY fluorophore were found predominantly in lysosomes or endosomes. acs.org

Technique/ProbeModel SystemKey FindingReference
Spectral Fluorescence Lifetime Imaging Microscopy (C6-NBD-ceramide)HeLa CellsRevealed faster spectral dynamics in the Golgi membrane compared to the plasma membrane, indicating higher plasticity. nih.gov
Fluorescence Confocal Microscopy (Pentaene I ceramide analogue)Model Membranes (Liposomes)Probe emission is higher in gel and liquid-ordered domains than in fluid and liquid-disordered domains. nih.gov
Fluorescence Quenching (Penta16dox ceramide analogue)Phospholipid VesiclesThe probe can detect gel-fluid transitions in phospholipids due to intramolecular quenching. nih.gov
Confocal Microscopy (BODIPY- and COUPY-labeled ceramides)HeLa CellsSubcellular localization was dependent on the fluorophore; BODIPY probes targeted the Golgi, while COUPY probes targeted lysosomes/endosomes. acs.org

In Vitro and In Vivo Model Systems for Functional Investigations (excluding clinical models)

To investigate the functional roles of non-hydroxy ceramides beyond their biophysical effects on membranes, researchers employ a variety of in vitro and in vivo model systems. These models, which exclude clinical studies, allow for the controlled manipulation of ceramide metabolism and signaling pathways.

In Vitro Models: These primarily involve cell culture systems where ceramide levels can be altered through genetic modification or the application of exogenous ceramide analogues. Two-dimensional (2D) cell cultures, such as monolayers of keratinocytes or cancer cell lines, are foundational models for studying cellular responses to specific stimuli. mdpi.com More advanced three-dimensional (3D) cell cultures, like reconstructed human epidermis (RHE), better mimic the physiological environment of tissues. mdpi.com

In Vivo Models: Non-human model organisms, particularly the yeast Saccharomyces cerevisiae, have been invaluable for dissecting the complexities of sphingolipid metabolism and function. Yeast offers a genetically tractable system with highly conserved sphingolipid metabolic pathways. oup.comjmb.or.kr

Detailed Research Findings:

The yeast S. cerevisiae has been a cornerstone for ceramide research. As a simple eukaryote, it allows for powerful genetic manipulation to study the function of enzymes involved in ceramide synthesis. jmb.or.kr Studies have involved systematically perturbing ceramide metabolism to infer causal relationships between specific ceramide species and their downstream targets by combining lipidomic, genomic, and transcriptomic analyses. nih.gov For example, research has shown that during heat stress in yeast, distinct metabolic mechanisms control the abundance of different groups of ceramide species, which in turn regulate different sets of functionally related genes. nih.gov Engineered yeast strains, such as those with eliminated sphingolipid hydroxylase genes (SUR2 and SCS7) and the introduction of a human sphingolipid desaturase gene (DES1), have been developed to produce specific human ceramide species like ceramide-NS. researchgate.net

In mammalian cell culture, various lines are used to study ceramide function. For instance, the effects of novel synthetic ceramide analogues have been tested on non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. nih.gov These studies use lipidomics analysis to quantify the induction of intracellular ceramide and dihydroceramide (B1258172) species following treatment with the analogues. nih.gov Xenograft mouse models, where human cancer cells (e.g., H460) are injected subcutaneously into immunodeficient mice, serve as an in vivo system to test the effects of these ceramide analogues on tumor growth. nih.gov

Structure Function Relationships in Non Hydroxy Ceramide Biology

Stereochemical Determinants of Non-Hydroxy Ceramide Specificity

The biological activity of non-hydroxy ceramides (B1148491) is not only determined by the length and saturation of their acyl chains and the type of sphingoid base, but also by their specific three-dimensional arrangement, or stereochemistry. Naturally occurring ceramides in mammals possess the D-erythro configuration at the C2 and C3 positions of the sphingoid base. This specific stereoisomerism is a critical determinant for their interaction with membranes and recognition by enzymes, thereby dictating their biological specificity.

The physiological D-erythro stereochemistry is essential for the proper function of ceramides, particularly in maintaining the integrity of the skin's permeability barrier. Studies using synthetic, unnatural stereoisomers of ceramides, such as the L-threo isomers, have demonstrated the importance of the natural configuration. When incorporated into model skin lipid membranes, these unnatural isomers can lead to a decrease in the proportion of lipids in a tightly packed orthorhombic arrangement and reduce the mixing of lipids. These alterations in membrane organization result in a significant increase in membrane permeability, highlighting that the precise stereochemistry of ceramides is crucial for their barrier function.

Enzymes involved in ceramide metabolism and signaling also exhibit a high degree of stereospecificity. For example, ceramide kinase (CERK), an enzyme that phosphorylates ceramide to produce the signaling molecule ceramide-1-phosphate, specifically recognizes the natural D-erythro isomer of ceramide. Other stereoisomers are not efficiently phosphorylated, indicating that the enzyme's active site is tailored to the specific three-dimensional structure of the natural substrate. Similarly, ceramidases, which hydrolyze ceramides into sphingosine (B13886) and a fatty acid, also show specificity for the natural stereoisomer.

The stereochemistry of ceramides also plays a role in their ability to induce apoptosis. Studies using synthetic, cell-permeable C2-ceramide analogs with different stereochemistries (D-erythro, L-erythro, D-threo, and L-threo) have shown that they can have differential effects on sphingolipid metabolism and the induction of apoptosis. For instance, the L-erythro isomer of C2-ceramide has been shown to cause a significant accumulation of sphingosine in leukemia cells, which is linked to cell cycle arrest. This demonstrates that even subtle changes in the spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone can lead to distinct cellular outcomes.

Table 4: Stereochemical Determinants of Non-Hydroxy Ceramide Specificity

Stereoisomer Biological Significance
D-erythro (Natural) Essential for proper skin barrier function; specifically recognized by enzymes like ceramide kinase and ceramidases; participates in apoptosis signaling.
L-threo (Unnatural) Can increase the permeability of model skin lipid membranes; alters lipid packing and mixing.
L-erythro (Unnatural) Can induce significant accumulation of sphingosine and cause cell cycle arrest in certain cancer cells.

Future Directions and Emerging Concepts in Non Hydroxy Ceramide Research

Elucidation of Novel Ceramide-Interacting Protein Networks

A pivotal future direction in non-hydroxy ceramide research is the comprehensive identification and characterization of their interacting protein partners. While it is known that ceramides (B1148491) can influence protein function, a complete catalog of these interactions is far from complete. The development of sophisticated proteomic techniques is enabling a more systematic exploration of the "ceramide interactome."

One promising approach involves the use of bifunctional ceramide analogs. These synthetic molecules are engineered to contain both a photoactivatable group and a "click chemistry" handle. nih.govnih.gov When introduced into living cells, these analogs mimic endogenous ceramides and, upon UV irradiation, covalently cross-link to nearby proteins. The alkyne handle then allows for the attachment of a reporter tag, such as biotin, facilitating the isolation and subsequent identification of these ceramide-binding proteins by mass spectrometry. nih.gov This technique has the potential to reveal transient and low-affinity interactions that are often missed by traditional methods.

Another powerful strategy is the use of yeast surface cDNA display coupled with deep sequencing. nih.gov This method allows for the screening of vast libraries of protein fragments displayed on the surface of yeast cells to identify those that bind to ceramide. This approach has successfully identified novel ceramide-binding domains, including the EF-hand calcium-binding motif and the heat shock chaperonin-binding motif STI1. nih.gov

The identification of these novel ceramide-interacting proteins will be instrumental in deciphering the molecular mechanisms by which non-hydroxy ceramides regulate diverse cellular processes. For instance, understanding which specific proteins bind to ceramides in the context of apoptosis or inflammation will provide new targets for therapeutic intervention. nih.gov

Technique Principle Examples of Identified Interacting Proteins/Domains
Bifunctional Ceramide Analogs Photoactivated cross-linking and click chemistry-based purification of interacting proteins. nih.govnih.govStarD7 (a phosphatidylcholine transfer protein). nih.gov
Yeast Surface cDNA Display Screening of cDNA libraries for ceramide-binding protein fragments displayed on the yeast surface. nih.govEF-hand calcium-binding proteins (e.g., HPCA, NCS1), STI1 domain-containing proteins. nih.gov
Ceramide Affinity Chromatography Isolation of proteins that bind to immobilized ceramide on a column matrix.Protein Phosphatase 2A (PP2A) inhibitor SET. nih.gov

High-Resolution Imaging of Non-Hydroxy Ceramide Compartmentalization

Understanding the precise subcellular localization of non-hydroxy ceramides is crucial to unraveling their specific functions. The concept of "ceramide-rich platforms" (CRPs) as signaling hubs has gained traction, but direct visualization of these structures has been challenging. nih.govnih.govfrontiersin.org Advances in imaging technologies are now making it possible to map the distribution of specific lipid species with unprecedented resolution.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) has emerged as a powerful tool for visualizing the spatial distribution of lipids directly in tissue sections. nih.govacs.orgnih.gov This technique allows for the label-free detection and mapping of different non-hydroxy ceramide species, distinguished by their acyl chain length, within specific anatomical structures or cell populations. nih.govacs.org For example, MALDI-IMS has been used to show the differential distribution of ceramide species in various tissues, providing insights into their localized metabolic roles. nih.gov

At the subcellular level, super-resolution microscopy techniques , such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), are being employed to visualize ceramide organization in the plasma membrane. nih.gov By using specific antibodies against ceramides, dSTORM can achieve near-molecular resolution, revealing that ceramides are not uniformly distributed but are organized into distinct nanodomains or CRPs. nih.gov These studies have shown that upon stimulation with sphingomyelinase, the number and size of these ceramide-rich platforms increase, suggesting their dynamic role in signal transduction. nih.gov

Imaging Technique Resolution Key Findings for Ceramide Localization
MALDI Imaging Mass Spectrometry (IMS) ~10-100 µmEnables mapping of the distribution of specific ceramide species across tissue sections, linking their presence to histopathology. nih.govnih.govchemrxiv.org
Super-Resolution Microscopy (dSTORM) ~20-50 nmReveals the organization of ceramides into nanoscale "ceramide-rich platforms" (CRPs) in the plasma membrane of cells. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Near-atomicProvides high-resolution structural information on how ceramides interact with other lipids and proteins within membranes in their native state. creative-proteomics.com

Systems Biology and Multi-omics Integration for Comprehensive Pathway Mapping

The biosynthesis and signaling functions of non-hydroxy ceramides are part of a complex and interconnected metabolic network. A systems biology approach, which integrates multiple layers of biological information ("multi-omics"), is essential for a holistic understanding of these pathways. nih.govresearchgate.net This involves combining data from lipidomics, proteomics, transcriptomics, and genomics to construct comprehensive models of ceramide metabolism and its regulation.

Lipidomics , the large-scale analysis of lipids, provides a detailed snapshot of the cellular ceramide profile, including the abundance of different non-hydroxy ceramide species. creative-proteomics.comscialert.netcreative-proteomics.com When combined with proteomics , which analyzes the entire protein content of a cell, researchers can correlate changes in ceramide levels with the expression of enzymes involved in their synthesis and degradation. scialert.netnih.govmdpi.com For example, an increase in a specific non-hydroxy ceramide species might be linked to the upregulation of a particular ceramide synthase (CerS).

Transcriptomic data, which measures gene expression levels, can provide further insights into the regulatory networks that control ceramide metabolism. By integrating these different "omics" datasets, it is possible to build detailed pathway maps that illustrate how cells maintain ceramide homeostasis and how this is perturbed in disease states. nih.govmdpi.com These comprehensive maps can help identify key regulatory nodes in the ceramide network that could be targeted for therapeutic purposes. nih.gov

Advanced Computational Modeling of Ceramide-Membrane-Protein Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of lipids and proteins at an atomic level. nih.govresearchgate.netfigshare.com These in silico approaches provide insights that are often difficult to obtain through experimental methods alone. Future research will increasingly rely on advanced computational models to understand the intricate interactions between non-hydroxy ceramides, the lipid bilayer, and membrane proteins.

MD simulations can be used to study how the incorporation of non-hydroxy ceramides affects the biophysical properties of cell membranes. nih.govnih.gov For instance, simulations have shown that non-hydroxy sphingosine (B13886) (NS) and non-hydroxy phytosphingosine (B30862) (NP) ceramides can induce different hydrogen bonding networks within the membrane, which in turn affects the packing and ordering of the lipid bilayer. nih.gov These models can also predict how changes in ceramide concentration influence membrane thickness, fluidity, and curvature. nih.gov

Furthermore, computational models are being developed to simulate the direct binding of non-hydroxy ceramides to proteins. By docking ceramide molecules into the crystal structures of proteins, researchers can predict potential binding sites and modes of interaction. These predictions can then be validated experimentally, providing a powerful pipeline for discovering and characterizing new ceramide-protein interactions. The use of different force fields, such as CHARMM and GROMOS, allows for the refinement of these models to better match experimental observations. researchgate.netnih.gov

Investigating the Role of Non-Hydroxy Ceramide Heterogeneity in Cellular Adaptive Responses

Non-hydroxy ceramides are not a single molecular entity but rather a diverse family of lipids with varying acyl chain lengths and degrees of saturation. nih.govelsevierpure.comutl.pt There is growing evidence that this structural heterogeneity is not random but has significant functional consequences, particularly in how cells adapt to stress and changing environmental conditions. elifesciences.org

The length of the N-acyl chain, for example, has a profound impact on the biophysical properties of non-hydroxy ceramides and the membranes in which they reside. nih.govnih.govresearchgate.net Long-chain saturated ceramides (e.g., C16:0, C18:0) tend to form highly ordered, gel-like domains, which can alter membrane fluidity and protein organization. nih.govutl.pt In contrast, short-chain or unsaturated ceramides may have different effects on membrane properties. nih.govelsevierpure.com

Q & A

Q. What are the primary biosynthetic pathways for non-hydroxy ceramides, and how can researchers experimentally distinguish between them?

Non-hydroxy ceramides are synthesized via two main pathways: (1) hydrolysis of sphingomyelin by sphingomyelinases and (2) de novo synthesis involving serine palmitoyl transferase (SPT) and ceramide synthase . To distinguish between these pathways, researchers can use isotopic labeling (e.g., 13C^{13}\text{C}-serine) to trace de novo synthesis or inhibit sphingomyelinases (e.g., with GW4869) to isolate pathway contributions. LC-MS/MS is then employed to quantify labeled vs. unlabeled ceramide species .

Q. What analytical methods are most reliable for quantifying non-hydroxy ceramides in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing structural isomers. For example, reversed-phase chromatography coupled with MRM (multiple reaction monitoring) can separate non-hydroxy ceramides from hydroxylated analogs. Internal standards (e.g., C17-ceramide) are critical for normalization .

Q. How do non-hydroxy ceramides contribute to membrane biophysics compared to hydroxylated variants?

Non-hydroxy ceramides lack the hydroxyl group on the acyl chain, reducing hydrogen-bonding capacity and increasing membrane rigidity. Researchers use Langmuir monolayers or atomic force microscopy (AFM) to compare lipid packing and phase behavior. For instance, non-hydroxy ceramides form more condensed lipid domains than α-hydroxy ceramides, impacting membrane permeability .

Advanced Research Questions

Q. How can conflicting data on non-hydroxy ceramide roles in apoptosis be resolved?

Discrepancies often arise from cell-type-specific sphingolipid metabolism or divergent experimental models. To address this, researchers should:

  • Validate ceramide levels using orthogonal methods (e.g., immunofluorescence for subcellular localization and MS for quantification).
  • Use genetic knockout models (e.g., SPTLC1/2-deficient cells) to isolate de novo synthesis effects.
  • Contextualize findings with lipidomic profiling to account for metabolic cross-talk .

Q. What strategies optimize the integration of non-hydroxy ceramide data across multi-omics studies?

Advanced workflows involve:

  • Data normalization : Align lipidomic datasets with transcriptomic/proteomic data using tools like MetaboAnalyst 5.0.
  • Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify sphingolipid-metabolism modules.
  • Pathway mapping : Use KEGG or Reactome to overlay ceramide-related pathways with differentially expressed genes .

Q. What are the key challenges in modeling non-hydroxy ceramide transport in silico, and how can they be mitigated?

Challenges include parameterizing force fields for acyl chain flexibility and simulating membrane asymmetry. Solutions:

  • Use molecular dynamics (MD) software like GROMACS with the CHARMM36 lipid force field.
  • Validate simulations against experimental data (e.g., neutron scattering for bilayer thickness).
  • Incorporate coarse-grained models to study long-range trafficking mechanisms .

Methodological Design and Validation

Q. How should researchers design experiments to investigate non-hydroxy ceramide signaling in neurodegenerative diseases?

  • Model selection : Use iPSC-derived neurons or in vivo models (e.g., UGT8-deficient mice, which accumulate non-hydroxy ceramides in myelin).
  • Intervention : Apply inhibitors of ceramide synthase (e.g., fumonisin B1) or sphingomyelinase (e.g., desipramine).
  • Endpoint analysis : Combine lipidomics with functional assays (e.g., electrophysiology for neuronal activity) and histopathology for myelin integrity .

Q. What criteria ensure reproducibility in non-hydroxy ceramide extraction and quantification?

  • Sample preparation : Standardize tissue homogenization in PBS with protease/phosphatase inhibitors.
  • Extraction protocol : Use a modified Bligh-Dyer method with chloroform:methanol (2:1 v/v) and acid hydrolysis to remove glycerophospholipids.
  • Quality control : Include inter-laboratory replicates and reference materials (e.g., NIST SRM 1950 plasma) .

Data and Resource Curation

Q. Which databases provide authoritative structural and metabolic data for non-hydroxy ceramides?

  • PubChem : For physicochemical properties and spectral data (CID 16095221).
  • LIPID MAPS : Curates sphingolipid pathways and mass spectrometry profiles.
  • ChEMBL : Lists bioactive ceramide analogs and associated targets. Avoid commercial databases; prioritize peer-reviewed repositories like Metabolomics Workbench .

Q. How can researchers address gaps in publicly available ceramide datasets?

  • Contribute data to FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem) with metadata compliant with MIAME (Minimum Information About a Metabolomics Experiment).
  • Collaborate with consortia like NFDI4Chem to enhance interoperability of chemical data .

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